![molecular formula C21H26Cl2N2O5S B4191688 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4191688.png)
4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It is a potent and selective activator of AMPK, which is a key regulator of cellular energy homeostasis. A-769662 has been widely used in scientific research to study the role of AMPK in various biological processes.
Mechanism of Action
A-769662 activates 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide by binding to the γ subunit of the enzyme and inducing a conformational change that increases the activity of the enzyme. 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide is a key regulator of cellular energy homeostasis and is activated in response to low energy levels in the cell. Activation of 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide leads to increased glucose uptake, fatty acid oxidation, and inhibition of lipogenesis, which helps to restore energy balance in the cell.
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake in skeletal muscle cells, inhibit lipogenesis and promote fatty acid oxidation in liver cells, and have anti-inflammatory effects. A-769662 has also been shown to protect against oxidative stress and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using A-769662 in lab experiments is that it is a potent and selective activator of 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide. This allows researchers to specifically study the role of 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide in various biological processes. However, one limitation of using A-769662 is that it is a small molecule activator and may not fully mimic the physiological effects of 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide activation in vivo.
Future Directions
There are several future directions for research on A-769662. One area of research is the development of more potent and selective activators of 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide. Another area of research is the study of the effects of A-769662 in vivo, as well as the development of animal models to study the role of 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide in various biological processes. Finally, the potential therapeutic applications of A-769662, such as in the treatment of metabolic disorders, should be further explored.
Scientific Research Applications
A-769662 has been widely used in scientific research to study the role of 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide in various biological processes. It has been shown to activate 4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide in a dose-dependent manner and to increase glucose uptake in skeletal muscle cells. A-769662 has also been shown to inhibit lipogenesis and promote fatty acid oxidation in liver cells. In addition, A-769662 has been shown to have anti-inflammatory effects and to protect against oxidative stress.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(3-ethoxypropylsulfamoyl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O5S/c1-2-29-13-4-12-24-31(27,28)18-9-7-17(8-10-18)25-21(26)5-3-14-30-20-11-6-16(22)15-19(20)23/h6-11,15,24H,2-5,12-14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFOJRGRALJCCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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